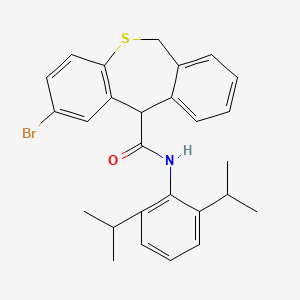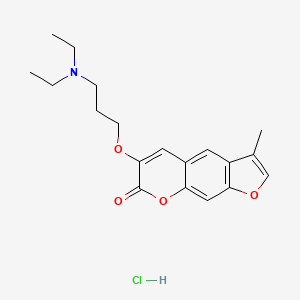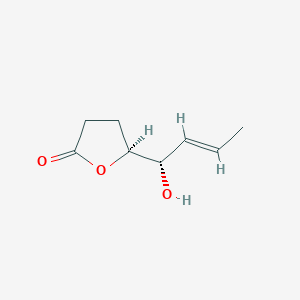
lithium;3,5-bis(methoxycarbonyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate is an aromatic sulfonate derivative. It is known for its role as a nucleating agent, particularly in the crystallization of polymers such as poly(lactic acid) (PLA). This compound is characterized by its specific molecular structure, which includes lithium ions and the 3,5-bis(methoxycarbonyl)benzenesulfonate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,5-bis(methoxycarbonyl)benzenesulfonate typically involves the reaction of 3,5-bis(methoxycarbonyl)benzenesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a sulfone .
Aplicaciones Científicas De Investigación
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which lithium;3,5-bis(methoxycarbonyl)benzenesulfonate exerts its effects is primarily through its role as a nucleating agent. It facilitates the formation of crystalline structures in polymers by providing nucleation sites. This enhances the crystallization rate and improves the mechanical properties of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
Potassium salt of 3,5-bis(methoxycarbonyl)benzenesulfonate (LAK-301): Similar in structure and function, used as a nucleating agent.
Orotic acid: Another nucleating agent used in polymer crystallization.
Substituted-aryl phosphate salts (TMP-5): Used for similar applications in polymer science.
Talc: An inorganic nucleating agent with similar applications.
Uniqueness
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate is unique due to its specific ionic composition, which can influence the crystallization behavior of polymers differently compared to other nucleating agents. Its effectiveness in enhancing the crystallinity and mechanical properties of polymers like PLA makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
68823-78-9 |
|---|---|
Fórmula molecular |
C10H9LiO7S |
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
lithium;3,5-bis(methoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C10H10O7S.Li/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
AVPYUFDQTKOBNG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


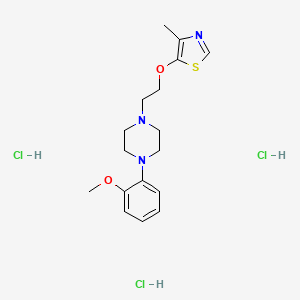
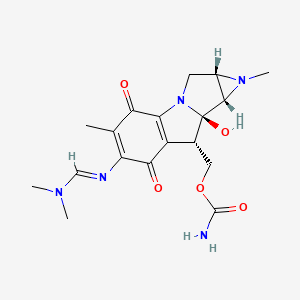
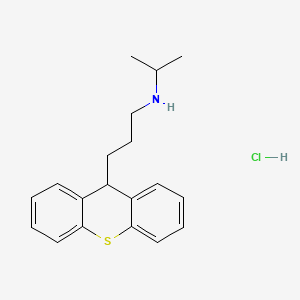
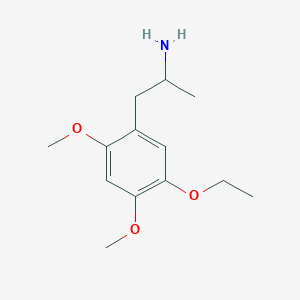
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
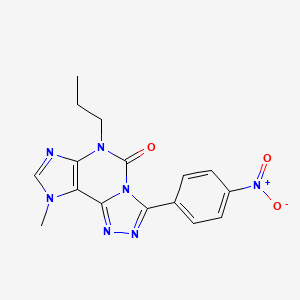

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
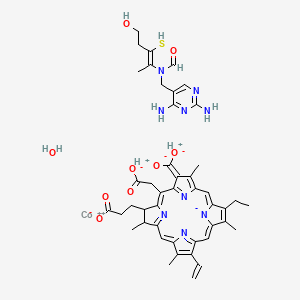
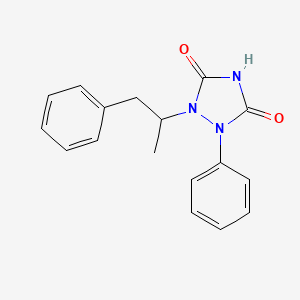
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
